

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate physical properties

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Compound of Interest

Compound Name:	<i>Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate</i>
Cat. No.:	B045918

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An In-Depth Technical Guide to the Physicochemical Properties of **Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate**

Introduction

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, identified by its CAS Number 215790-29-7, is a bifunctional molecule of significant interest in modern synthetic chemistry.^{[1][2][3]} It serves as a high-value intermediate, most notably in the synthesis of the antipsychotic drug Cariprazine, which acts on dopamine D3/D2 receptors.^[4] The molecule's structure is characterized by a trans-substituted cyclohexane scaffold, a reactive terminal aldehyde group, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination makes it a versatile building block, where the Boc group provides robust protection under a wide range of conditions while the aldehyde serves as a key handle for carbon-carbon and carbon-nitrogen bond formation.

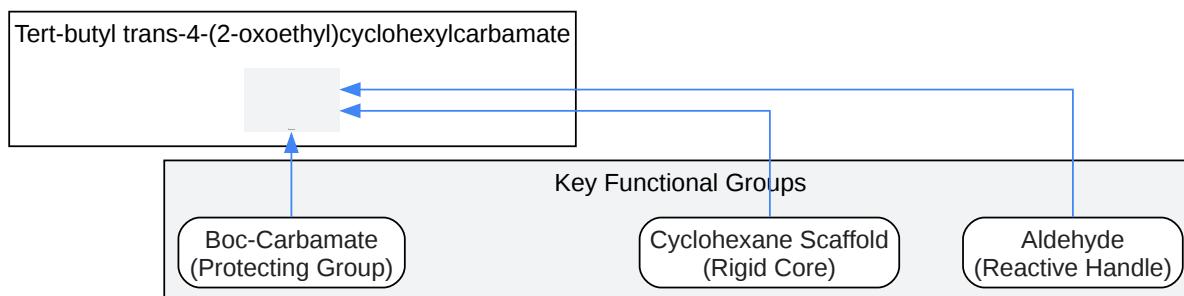
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering practical insights into its handling, storage, and analytical characterization. The information is curated for researchers, scientists, and drug development professionals who utilize such intermediates in their synthetic workflows.

Part 1: Molecular Identity and Structural Elucidation

The precise identification and understanding of a molecule's structure are foundational to its application. The key identifiers for **Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate** are summarized below.

Identifier	Value	Source
CAS Number	215790-29-7	[1] [2] [3]
Molecular Formula	C ₁₃ H ₂₃ NO ₃	[1] [2] [3]
Molecular Weight	241.33 g/mol	[1] [2] [3]
IUPAC Name	tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate	[1] [5]
InChIKey	OPGBSEXLSWYFOR-UHFFFAOYSA-N	[1] [5]

The molecule's functionality is best understood by dissecting its structural components, as illustrated in the diagram below. The Boc-carbamate group is a sterically hindered and electronically stable protecting group, preventing the amine from engaging in undesired side reactions. The cyclohexane ring provides a rigid, non-aromatic scaffold, and the terminal aldehyde is a highly reactive electrophilic center, ideal for subsequent chemical transformations.



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Caption: Key functional components of the title compound.

Part 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation processes. The known properties, both experimental and predicted, are summarized here.

Property	Value	Remarks	Source
Appearance	White to light brown solid	Color may vary with purity.	[2] [3]
Boiling Point	$360.6 \pm 11.0 \text{ } ^\circ\text{C}$	Predicted value; likely to decompose upon heating.	[2]
Density	$1.02 \pm 0.1 \text{ g/cm}^3$	Predicted value.	[2]
Solubility	Sparingly Soluble in water (0.41 g/L at 25°C)	Expected to be soluble in common organic solvents like CH_2Cl_2 , EtOAc , and alcohols.	[2] [4] [6]
pKa	12.50 ± 0.40	Predicted value for the N-H proton.	[2] [4]
LogP (XLogP3)	1.9	Indicates moderate lipophilicity.	[1] [5]
Topological Polar Surface Area	55.4 \AA^2	Reflects the polar atoms (O, N) available for interaction.	[1] [5]

The compound's appearance as a white to off-white solid is typical for organic molecules of this size and purity.[\[2\]](#)[\[3\]](#) Its very limited water solubility is consistent with the large non-polar surface area of the cyclohexane and tert-butyl groups, while the predicted LogP of 1.9 suggests a preference for organic phases over aqueous ones.[\[1\]](#)[\[5\]](#)

Part 3: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the chemical integrity of the compound.

GHS Hazard Information:[1]

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Expert Commentary on Storage and Handling

Storage Protocol: The recommended long-term storage condition is at -20°C under an inert atmosphere (e.g., nitrogen).[2]

- Causality: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which would convert it to the corresponding carboxylic acid, an impurity that can complicate subsequent reactions. Aldehydes can also undergo self-polymerization. These degradation pathways are significantly decelerated at low temperatures and in the absence of oxygen, thereby preserving the compound's purity over time. For short-term use, storage at 0-8°C may be adequate.[3][7]

Handling Protocol: Due to its irritant properties, this compound should be handled in a well-ventilated fume hood.[1]

- Causality: The hazard statements indicate that fine powders or vapors can irritate the respiratory tract, skin, and eyes.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, is mandatory to prevent exposure.

Chemical Incompatibilities: Avoid contact with strong oxidizing agents.

- Causality: Oxidants such as peroxides, permanganates, or chromates will readily and exothermically react with the aldehyde group, leading to its oxidation and potentially creating a hazardous situation.[8]

Part 4: Synthetic and Analytical Framework

As a synthetic intermediate, understanding its reactivity and how to verify its quality is crucial for successful drug development campaigns.

General Synthetic Utility

This compound is primarily used as a precursor where the aldehyde is transformed into a more complex functional group. A common and powerful transformation is reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced *in situ* to furnish a new amine. This specific reaction is a key step in the synthesis of Cariprazine.[4]

Caption: General synthetic workflow involving the title compound.

Protocols for Quality Verification

A self-validating analytical workflow ensures that the material meets the required specifications before being committed to a synthetic sequence.

Protocol 1: Purity Determination by Gas Chromatography (GC)

- Justification: GC is an effective method for assessing the purity of volatile and thermally stable compounds like this one, as cited by suppliers.[3]
- Methodology:
 - System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID). Install a mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness, 5% phenyl polysiloxane).
 - Sample Preparation: Prepare a sample solution of ~1 mg/mL in ethyl acetate.
 - GC Conditions:

- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
- Carrier Gas: Helium, constant flow of 1 mL/min.
- Validation Sequence:
 - Inject a solvent blank (ethyl acetate) to identify any system or solvent peaks.
 - Inject the sample solution.
 - Calculate purity based on the peak area percentage of the main component relative to the total area of all peaks. A purity of $\geq 98\%$ is common.[\[3\]](#)

Protocol 2: Structural Confirmation by Spectroscopic Analysis

- Justification: A combination of NMR, IR, and MS provides unambiguous confirmation of the chemical structure. While public experimental spectra are not readily available, the expected signals can be reliably predicted based on the known structure.
- Expected ^1H NMR (in CDCl_3 , 400 MHz):
 - δ 9.7 (t, 1H): Aldehyde proton, typically a triplet due to coupling with the adjacent CH_2 group.
 - δ 4.5 (br s, 1H): N-H proton of the carbamate.
 - δ 3.5 (m, 1H): C-H proton on the carbon bearing the nitrogen.
 - δ 2.4 (d, 2H): CH_2 protons adjacent to the aldehyde.
 - δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group.
 - δ 1.0-2.1 (m, 9H): The complex, overlapping signals of the cyclohexane ring protons.

- Expected ^{13}C NMR (in CDCl_3 , 100 MHz):
 - δ 202-203: Aldehyde carbonyl carbon.
 - δ 155: Carbamate carbonyl carbon.
 - δ 79: Quaternary carbon of the Boc group.
 - δ ~50: Methylene carbon alpha to the aldehyde.
 - δ ~40-50: Methine carbon attached to nitrogen.
 - δ 25-35: Other cyclohexane carbons.
 - δ 28: Methyl carbons of the Boc group.
- Expected IR (ATR):
 - $\sim 3350 \text{ cm}^{-1}$: N-H stretching of the carbamate.
 - $\sim 2930, 2850 \text{ cm}^{-1}$: C-H stretching of the alkyl groups.
 - $\sim 1725 \text{ cm}^{-1}$: Strong C=O stretching of the aldehyde.
 - $\sim 1685 \text{ cm}^{-1}$: Strong C=O stretching of the carbamate.
- Expected Mass Spectrometry (ESI+):
 - m/z 242.17: $[\text{M}+\text{H}]^+$ (protonated molecule)
 - m/z 264.15: $[\text{M}+\text{Na}]^+$ (sodium adduct)

Conclusion

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a well-defined and highly valuable chemical intermediate. Its physicochemical properties—moderate lipophilicity, limited water solubility, and solid-state nature—are well-suited for standard organic synthesis protocols. The presence of a reactive aldehyde and a stable Boc-protecting group provides a clear and reliable synthetic strategy for elaborating the molecule into more complex targets, particularly in

pharmaceutical development. Adherence to the safety and storage guidelines outlined in this document is critical to ensuring both the longevity of the material and the safety of the user. The analytical methods described provide a robust framework for quality control, enabling researchers to use this compound with confidence in their synthetic endeavors.

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